3'-Fluoro-3-(4-thiomethylphenyl)propiophenone

Medicinal Chemistry Physicochemical Profiling Regioisomer Differentiation

For SAR campaigns isolating carbonyl electronic effects at constant LogP (~4.36), this 3'-fluoro regioisomer (σₘ = 0.34) pairs with the 4'-fluoro analog (σₚ = 0.06) to isolate inductive contribution. • Thiomethyl handle enables sequential sulfoxide/sulfone oxidation from one scaffold, eliminating de novo synthesis of each oxidation state. • Balanced lipophilicity for CNS drug-like space with meta-fluorine metabolic stability. • Validated reference standard with documented bp, density, and refractive index for HPLC/GC-MS method development.

Molecular Formula C16H15FOS
Molecular Weight 274.4 g/mol
CAS No. 898781-15-2
Cat. No. B1327559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Fluoro-3-(4-thiomethylphenyl)propiophenone
CAS898781-15-2
Molecular FormulaC16H15FOS
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)F
InChIInChI=1S/C16H15FOS/c1-19-15-8-5-12(6-9-15)7-10-16(18)13-3-2-4-14(17)11-13/h2-6,8-9,11H,7,10H2,1H3
InChIKeyPZNBEZXOWBIJJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Fluoro-3-(4-thiomethylphenyl)propiophenone: Physicochemical Profile


3'-Fluoro-3-(4-thiomethylphenyl)propiophenone (IUPAC: 1-(3-fluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one) is a multi-substituted propiophenone derivative with the molecular formula C₁₆H₁₅FOS and a molecular weight of 274.35 g/mol . Its structure features a 3-fluorophenyl ketone moiety linked via an ethylene bridge to a 4-thiomethylphenyl group, providing dual functional handles (fluoro for metabolic modulation, thiomethyl for oxidative derivatization) . The compound is commercially available from multiple vendors at purities of 95–98% .

3'-Fluoro-3-(4-thiomethylphenyl)propiophenone: Differentiation from Analogs


Propiophenone derivatives with varying halogen and thiomethyl substitution patterns are not functionally interchangeable. The 3'-fluoro substituent imparts a distinct electronic profile at the carbonyl group—exerting a stronger inductive electron-withdrawing effect compared to the 4'-fluoro isomer—while maintaining an equivalent calculated LogP of approximately 4.36 . This regioisomeric difference translates to measurably distinct carbonyl reactivity and potential target-binding geometries that are absent in the 4'-fluoro (CAS 898781-18-5) or non-fluorinated (CAS 96550-90-2) analogs . The 4-thiomethylphenyl group further differentiates this compound from simple methyl-substituted propiophenones by providing a modifiable sulfur center for sulfoxidation or sulfone formation, enabling downstream SAR exploration that is precluded in non-thioether variants .

3'-Fluoro-3-(4-thiomethylphenyl)propiophenone: Quantitative Differentiation Evidence


Regioisomeric Electronic Effect: 3'-Fluoro vs. 4'-Fluoro

The target compound (3'-fluoro) and its 4'-fluoro regioisomer (CAS 898781-18-5) exhibit identical calculated LogP values of 4.3631 and identical molecular weights (274.35 g/mol), yet the meta-fluorine position exerts a stronger inductive electron-withdrawing effect on the carbonyl carbon relative to the para-fluorine position. This is evidenced by Hammett σₘ = 0.34 for meta-fluoro versus σₚ = 0.06 for para-fluoro substituents, a 5.7-fold difference in electronic influence [1]. This differentiation matters for procurement when carbonyl reactivity or target-engagement geometry is sensitive to electronic modulation.

Medicinal Chemistry Physicochemical Profiling Regioisomer Differentiation

Lipophilicity Enhancement vs. Non-Fluorinated Analog

The 3'-fluoro substitution increases the computed LogP of the target compound (4.36) by approximately 0.36 units compared to the non-fluorinated analog 3-(4-thiomethylphenyl)propiophenone (CAS 96550-90-2, XLogP = 4.0) . This LogP increment corresponds to a ~2.3-fold increase in octanol-water partition coefficient, indicating enhanced membrane permeability potential while retaining the thiomethylphenyl scaffold for target engagement . The molecular weight increases from 256.36 to 274.35 g/mol, remaining within drug-like property space.

Drug Design Lipophilicity Optimization ADME Profiling

Thiomethyl as a Modifiable Handle vs. Methyl Analogs

The 4-thiomethylphenyl group in the target compound provides a chemically addressable sulfur atom capable of controlled oxidation to sulfoxide (—SO—) or sulfone (—SO₂—) derivatives. This functional handle is absent in analogous 4-methylphenyl-substituted propiophenones (e.g., 3'-fluoro-3-(4-methylphenyl)propiophenone), where the methyl group is chemically inert under mild oxidative conditions . The thiomethyl group also contributes approximately 0.5–1.0 LogP units compared to a simple methyl substituent, as estimated from π substituent constants (π(SCH₃) ≈ 0.61 vs. π(CH₃) ≈ 0.56 on aromatic systems) [1]. This differentiation enables post-synthetic diversification strategies that are precluded in carbon-only analogs.

Synthetic Chemistry SAR Exploration Prodrug Design

Boiling Point and Thermal Stability vs. 4'-Chloro Analog

The target compound (3'-fluoro) exhibits a predicted boiling point of 423.4°C at 760 mmHg and a flash point of 209.8°C, compared to the 4'-chloro analog (CAS 898781-12-9, MW 290.81) for which boiling point data were not readily available in the retrieved sources . The lower molecular weight of the 3'-fluoro compound (274.35 vs. 290.81) combined with the absence of a heavy halogen (Cl) suggests a marginally favorable thermal stability and volatility profile for distillative purification or GC-MS analytical workflows. The 4'-chloro analog's higher molecular weight (ΔMW = +16.46) and greater polarizability may result in higher boiling point and altered chromatographic retention, though direct experimental comparison data are lacking .

Process Chemistry Thermal Stability Purification Method Selection

Purity and Commercial Availability Across Analogs

The target compound (CAS 898781-15-2) is available from Fluorochem (Cat. 206007) at 97% purity with pricing of 11,880 CNY/g, and from Chemscene (Cat. CS-0587978) at ≥98% purity . The 4'-fluoro regioisomer (CAS 898781-18-5) is offered at equivalent purity (97%) and identical pricing (11,880 CNY/g) from Fluorochem (Cat. 206008), indicating commercial parity between the two fluoro regioisomers . The non-fluorinated analog (CAS 96550-90-2) is available at 97% purity, while the 4'-chloro analog (CAS 898781-12-9) is available at 97% purity with identical pricing . All analogs in this series are offered as research-grade materials with similar purity specifications and pricing, making selection driven primarily by structural differentiation requirements rather than cost or availability constraints.

Procurement Supply Chain Quality Specification

3'-Fluoro-3-(4-thiomethylphenyl)propiophenone: Application Scenarios


Iso-Lipophilic Regioisomer Pairing in SAR

When a structure–activity relationship (SAR) campaign requires probing the effect of carbonyl electrophilicity on target binding while maintaining constant lipophilicity, this compound (3'-fluoro, σₘ = 0.34) should be paired head-to-head with its 4'-fluoro regioisomer (σₚ = 0.06). Both compounds share identical LogP (4.36) and molecular weight (274.35), isolating the electronic variable . This pairing is particularly valuable for kinase inhibitor or enzyme-targeting programs where carbonyl-mediated hydrogen bonding or covalent engagement is hypothesized.

Thiomethyl Oxidation for Sulfoxide/Sulfone Libraries

The 4-thiomethylphenyl moiety enables sequential oxidation to sulfoxide (1 eq. NaIO₄ or H₂O₂) and sulfone (excess mCPBA) derivatives from a single parent scaffold . This capability is absent in 4-methyl or 4-halo analogs. For medicinal chemistry groups synthesizing focused libraries to explore sulfur oxidation state-dependent pharmacology (e.g., modulated hydrogen-bond acceptor strength, altered LogP), this compound provides a versatile starting point that avoids de novo synthesis of each oxidation state analog.

Balanced Lipophilicity and Permeability in Lead Optimization

With a calculated LogP of ~4.0–4.4, this compound occupies a favorable lipophilicity range for CNS drug-like space while retaining the thiomethyl handle for further optimization . The 3'-fluoro substitution provides metabolic stability benefits characteristic of aryl fluorination (resistance to CYP450-mediated oxidation at the meta position) without the excessive lipophilicity burden that heavier halogens (Cl, Br) would introduce. This compound is recommended over the 4'-chloro analog (MW 290.81, higher lipophilicity burden) when a balanced ADME profile is a priority.

Reference Standard for Fluorinated Propiophenone Methods

With well-documented physicochemical properties (boiling point 423.4°C, flash point 209.8°C, density 1.18 g/cm³, refractive index 1.591) and commercial availability at ≥98% purity from Chemscene , this compound can serve as a characterized reference standard for HPLC, GC-MS, or NMR method development targeting the broader fluorinated thiomethylpropiophenone chemical series. Its distinct retention characteristics relative to non-fluorinated and chloro analogs facilitate method specificity validation.

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